Cas no 38168-82-0 ((2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)])
38168-82-0 structure
Product Name:(2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)]
Numéro CAS:38168-82-0
Le MF:C3H8O10P2
Mégawatts:266.037143707275
CID:1488271
PubChem ID:439191
Update Time:2025-04-21
(2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)] Propriétés chimiques et physiques
Nom et identifiant
-
- (2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)]
- 3-Phosphoglyceroyl-phosphate
- 3-Phospho-D-glyceroyl-phosphate
- 1,3-Biphosphoglycerate
- 1,3-Diphosphateglycerate
- 3-phospho-D-glyceroyl dihydrogen phosphate
- (R)-2-Hydroxy-3-(phosphonooxy)-1-monoanhydride with phosphoric propanoic acid
- Glycerate 1,3-bisphosphate
- 13-DPG
- Glyceric acid 1,3-biphosphate
- 2-Hydroxy-3-(phosphonooxy)-Propanoate
- 1,3-Diphosphoglycerate
- 3-P-Glyceroyl-P
- 2-Hydroxy-3-(phosphonooxy)-Propanoic acid
- 3-Phosphoglyceroyl phosphate
- 1,3-Biphosphoglyceric acid
- Phosphoglyceroyl-P
- 1,3-Bisphospho-D-glycerate
- 3-Phospho-D-glyceroyl phosphate
- 3-Phosphoglyceroyl-P
- 1,3-Bis-phosphoglycerate
- 1,3-Bisphosphoglycerate
- Glycerate 1,3-Biphosphate
- Glycerate 1,3-diphosphate
- 2-Hydroxy-3-(phosphonooxy)-Propanoic acid 1-anhydride with phosphorate
- P-Glyceroyl-P
- 2-Hydroxy-3-(phosphonooxy)-Propanoic acid 1-anhydride with phosphoric acid
- DPG
- 3-phosphonato-D-glyceroyl phosphate tetraanion
- (2R)-3-phospho-glyceroyl phosphate
- Q27098334
- phosphono (2R)-2-hydroxy-3-phosphonooxypropanoate
- C00236
- 38168-82-0
- X15
- (2R)-2-hydroxy-1-oxopropane-1,3-diyl bis(dihydrogen phosphate)
- 1,3-bisphospho-d-glyceric acid
- DTXSID101305707
- 1,3-bisphosphoglyceric acid
- CHEBI:16001
- SCHEMBL4360927
- D-Glycerate 1,3-diphosphate
- Propanoic acid, 2-hydroxy-3-(phosphonooxy)-, 1-anhydride with phosphoric acid, (2R)-
-
- Piscine à noyau: 1S/C3H8O10P2/c4-2(1-12-14(6,7)8)3(5)13-15(9,10)11/h2,4H,1H2,(H2,6,7,8)(H2,9,10,11)/t2-/m1/s1
- La clé Inchi: LJQLQCAXBUHEAZ-UWTATZPHSA-N
- Sourire: O[C@@H](C(OP(=O)(O)O)=O)COP(=O)(O)O
Propriétés calculées
- Qualité précise: 265.95927044g/mol
- Masse isotopique unique: 265.95927044g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 6
- Complexité: 311
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -4.379
- Surface topologique des pôles: 171Ų
(2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)] Littérature connexe
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
38168-82-0 ((2R)-2-hydroxy-1-oxopropane-1,3-diyl bis[dihydrogen (phosphate)]) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot